3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-
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Overview
Description
3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H18O3 It is a derivative of butenone and features a methoxy and phenylmethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by benzylation to introduce the phenylmethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-:
4-Phenyl-3-buten-2-one: This compound features a phenyl group attached to the butenone structure but lacks the methoxy and phenylmethoxy groups.
Uniqueness
3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75925-64-3 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C18H18O3/c1-14(19)8-9-15-10-11-17(20-2)18(12-15)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
KTQHQHQLAIWFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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